molecular formula C21H21ClF2N4O3 B13329739 tert-Butyl (2S,4S)-2-(5-chloro-3-(3-fluorophenyl)-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-fluoropyrrolidine-1-carboxylate

tert-Butyl (2S,4S)-2-(5-chloro-3-(3-fluorophenyl)-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-fluoropyrrolidine-1-carboxylate

Cat. No.: B13329739
M. Wt: 450.9 g/mol
InChI Key: WFACJOQBCSMXFT-BBRMVZONSA-N
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Description

tert-Butyl (2S,4S)-2-(5-chloro-3-(3-fluorophenyl)-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-fluoropyrrolidine-1-carboxylate: is a complex organic compound that belongs to the class of pyrrolidine carboxylates This compound is characterized by its unique structure, which includes a pyrrolo[2,1-f][1,2,4]triazin-2-yl moiety, a fluorophenyl group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2S,4S)-2-(5-chloro-3-(3-fluorophenyl)-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-fluoropyrrolidine-1-carboxylate typically involves multi-step organic synthesis. The process may start with the preparation of the pyrrolo[2,1-f][1,2,4]triazin-2-yl core, followed by the introduction of the fluorophenyl and chloro groups. The final step often involves the esterification of the carboxylate group with tert-butyl alcohol under acidic or basic conditions.

Industrial Production Methods

Industrial production of such compounds may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment, high-throughput screening, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S,4S)-2-(5-chloro-3-(3-fluorophenyl)-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-fluoropyrrolidine-1-carboxylate: can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Halogen atoms like chlorine and fluorine can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new functional group in place of a halogen atom.

Scientific Research Applications

tert-Butyl (2S,4S)-2-(5-chloro-3-(3-fluorophenyl)-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-fluoropyrrolidine-1-carboxylate:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of tert-Butyl (2S,4S)-2-(5-chloro-3-(3-fluorophenyl)-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (2S,4S)-2-(5-chloro-3-(3-fluorophenyl)-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-fluoropyrrolidine-1-carboxylate: can be compared with other pyrrolidine carboxylates and pyrrolo[2,1-f][1,2,4]triazin-2-yl derivatives.

  • Similar compounds include those with variations in the halogen atoms or the ester group.

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties.

Properties

Molecular Formula

C21H21ClF2N4O3

Molecular Weight

450.9 g/mol

IUPAC Name

tert-butyl (2S,4S)-2-[5-chloro-3-(3-fluorophenyl)-4-oxopyrrolo[2,1-f][1,2,4]triazin-2-yl]-4-fluoropyrrolidine-1-carboxylate

InChI

InChI=1S/C21H21ClF2N4O3/c1-21(2,3)31-20(30)26-11-13(24)10-16(26)18-25-27-8-7-15(22)17(27)19(29)28(18)14-6-4-5-12(23)9-14/h4-9,13,16H,10-11H2,1-3H3/t13-,16-/m0/s1

InChI Key

WFACJOQBCSMXFT-BBRMVZONSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C2=NN3C=CC(=C3C(=O)N2C4=CC(=CC=C4)F)Cl)F

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C2=NN3C=CC(=C3C(=O)N2C4=CC(=CC=C4)F)Cl)F

Origin of Product

United States

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